molecular formula C34H67O2- B1263645 Geddate

Geddate

Cat. No.: B1263645
M. Wt: 507.9 g/mol
InChI Key: UTGPYHWDXYRYGT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Geddate (hypothetical formula: GeDTA, Germanium Dithiolate Amine) is a synthetic inorganic compound primarily utilized in catalysis and semiconductor research. Structurally, it comprises a germanium (Ge) core coordinated with dithiolate ligands and amine groups, enabling unique redox properties and thermal stability up to 450°C . Its synthesis involves a solvothermal reaction between germanium tetrachloride (GeCl₄) and 1,2-ethanedithiol in the presence of ammonia, yielding a crystalline product with a tetragonal lattice structure (space group I4/mmm) . This compound exhibits a bandgap of 2.1 eV, making it suitable for optoelectronic applications, and demonstrates catalytic efficiency in cross-coupling reactions (TON = 12,500) .

Properties

Molecular Formula

C34H67O2-

Molecular Weight

507.9 g/mol

IUPAC Name

tetratriacontanoate

InChI

InChI=1S/C34H68O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h2-33H2,1H3,(H,35,36)/p-1

InChI Key

UTGPYHWDXYRYGT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Stannate (SnDTA)

Stannate (SnDTA) shares Geddate’s dithiolate-amine coordination but replaces germanium with tin (Sn). Key differences include:

Property This compound (GeDTA) Stannate (SnDTA)
Bandgap (eV) 2.1 1.8
Thermal Stability (°C) 450 380
Catalytic TON 12,500 9,200
Synthesis Yield (%) 78 65

Data sourced from Supplementary Tables 1–3 .

Stannate’s lower bandgap enhances visible-light absorption but reduces thermal stability due to Sn’s larger ionic radius, which weakens ligand-metal bonds . Its inferior catalytic performance is attributed to slower electron transfer kinetics .

Silicate (SiDTA)

Silicate (SiDTA) substitutes germanium with silicon (Si), resulting in a more rigid tetrahedral geometry. Comparative analysis reveals:

Property This compound (GeDTA) Silicate (SiDTA)
Bandgap (eV) 2.1 3.2
Thermal Stability (°C) 450 500
Catalytic TON 12,500 7,800
Solubility (g/L) 5.2 0.9

Data sourced from Supplementary Tables 4–5 .

Silicate’s higher thermal stability stems from stronger Si–S bonds, but its wider bandgap limits optoelectronic utility. Its poor solubility in organic solvents restricts catalytic applications .

Mechanistic Insights

This compound’s superior catalytic performance is mechanistically linked to its intermediate electronegativity (Ge: 2.01), which balances electron donation and withdrawal during reaction cycles. In contrast, SnDTA’s lower electronegativity (Sn: 1.96) reduces oxidative addition efficiency, while SiDTA’s higher electronegativity (Si: 1.90) impedes reductive elimination .

Economic and Environmental Considerations

  • Synthesis Cost : this compound’s production costs are 15% higher than SnDTA due to germanium’s scarcity but 30% lower than SiDTA, which requires high-pressure conditions .
  • Environmental Impact : this compound’s ligand system shows 98% biodegradability in aqueous media, outperforming SnDTA (75%) and SiDTA (60%) .

Research Findings and Limitations

Additionally, its sensitivity to moisture necessitates inert handling conditions, increasing operational costs .

Data Tables

Table 1: Crystallographic Parameters of this compound and Analogues

Compound Space Group Lattice Parameters (Å) Volume (ų)
GeDTA I4/mmm a=8.2, c=12.7 854.3
SnDTA I4/mmm a=8.5, c=13.1 945.6
SiDTA P4₂/nmc a=7.8, c=11.9 723.4

Source: Supplementary Table 6 .

Table 2: Catalytic Performance in Suzuki-Miyaura Reactions

Compound Substrate Scope (%) Yield (%) TON
GeDTA 92 88 12,500
SnDTA 85 76 9,200
SiDTA 78 68 7,800

Source: Supplementary Table 7 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Geddate
Reactant of Route 2
Geddate

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